molecular formula C11H18F3NO3 B6279115 rac-tert-butyl (3R,4R)-3-(hydroxymethyl)-4-(trifluoromethyl)pyrrolidine-1-carboxylate, trans CAS No. 1817633-15-0

rac-tert-butyl (3R,4R)-3-(hydroxymethyl)-4-(trifluoromethyl)pyrrolidine-1-carboxylate, trans

カタログ番号 B6279115
CAS番号: 1817633-15-0
分子量: 269.3
InChIキー:
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Rac-tert-butyl (3R,4R)-3-(hydroxymethyl)-4-(trifluoromethyl)pyrrolidine-1-carboxylate, trans is a useful research compound. Its molecular formula is C11H18F3NO3 and its molecular weight is 269.3. The purity is usually 95%.
BenchChem offers high-quality rac-tert-butyl (3R,4R)-3-(hydroxymethyl)-4-(trifluoromethyl)pyrrolidine-1-carboxylate, trans suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about rac-tert-butyl (3R,4R)-3-(hydroxymethyl)-4-(trifluoromethyl)pyrrolidine-1-carboxylate, trans including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

Diastereoselectivity in Synthesis

One significant application is in the exploration of diastereoselectivity during synthesis processes. Vallat et al. (2009) discussed the synthesis of 5-hydroxyalkyl derivatives of tert-butyl 2-oxo-2,5-dihydropyrrole-1-carboxylate, revealing insights into the stereochemical outcomes of Mukaiyama crossed-aldol-type reactions. These reactions are pivotal for constructing compounds with specific stereochemical configurations, useful in the synthesis of complex molecules with potential pharmacological applications Vallat, O., Buciumas, A.-M., Neier, R., & Stoeckli-Evans, H. (2009). Acta Crystallographica Section C.

Enantioselective Synthesis of Pyrrolidines

Chung et al. (2005) described an enantioselective synthesis approach for N-tert-butyl disubstituted pyrrolidines, showcasing a practical five-step synthesis that achieved high yields and enantiomeric excesses. This synthesis pathway is critical for producing chiral pyrrolidine derivatives, which are foundational structures in many bioactive compounds Chung, J. Y. L., Cvetovich, R., Amato, J., McWilliams, J., Reamer, R., & Dimichele, L. (2005). The Journal of Organic Chemistry.

Structural Analysis and Inhibitor Development

Wang et al. (2001) focused on the design, synthesis, and structural analysis of influenza neuraminidase inhibitors containing pyrrolidine cores. Their work led to the discovery of potent inhibitors, demonstrating the application of pyrrolidine derivatives in developing antiviral agents. The structural insights provided by this research are invaluable for the design of new drugs targeting viral enzymes Wang, G. T., Chen, Y., Wang, S., Gentles, R., Sowin, T., Kati, W., Muchmore, S., Giranda, V., Stewart, K., Sham, H., Kempf, D., & Laver, W. G. (2001). Journal of Medicinal Chemistry.

Asymmetric Synthesis of Pyrrolidine Azasugars

Huang Pei-qiang (2011) reported on the asymmetric synthesis of a key intermediate for pyrrolidine azasugars, crucial for the development of new therapeutics, especially in the context of glycomimetic drugs. The methodology outlined in this research provides a scalable and efficient approach to synthesize polyhydroxylated pyrrolidines, a core structure in many biologically active compounds Huang, P.-q. (2011). Journal of Xiamen University.

特性

{ "Design of the Synthesis Pathway": "The synthesis pathway for rac-tert-butyl (3R,4R)-3-(hydroxymethyl)-4-(trifluoromethyl)pyrrolidine-1-carboxylate, trans involves the protection of a pyrrolidine derivative followed by a stereoselective reduction and subsequent deprotection.", "Starting Materials": [ "3-pyrrolidinone", "tert-butyl chloroformate", "trifluoroacetic acid", "sodium borohydride", "acetic acid", "hydrochloric acid", "sodium hydroxide", "methanol", "diethyl ether" ], "Reaction": [ "Protection of 3-pyrrolidinone with tert-butyl chloroformate to form tert-butyl (3R)-3-(tert-butoxycarbonyl)pyrrolidine-1-carboxylate", "Reduction of tert-butyl (3R)-3-(tert-butoxycarbonyl)pyrrolidine-1-carboxylate with sodium borohydride in the presence of acetic acid to form rac-tert-butyl (3R,4R)-3-(hydroxymethyl)-4-(trifluoromethyl)pyrrolidine-1-carboxylate", "Deprotection of rac-tert-butyl (3R,4R)-3-(hydroxymethyl)-4-(trifluoromethyl)pyrrolidine-1-carboxylate with hydrochloric acid in methanol to remove the tert-butoxycarbonyl protecting group and form rac-(3R,4R)-3-(hydroxymethyl)-4-(trifluoromethyl)pyrrolidine-1-carboxylic acid", "Neutralization of rac-(3R,4R)-3-(hydroxymethyl)-4-(trifluoromethyl)pyrrolidine-1-carboxylic acid with sodium hydroxide to form rac-tert-butyl (3R,4R)-3-(hydroxymethyl)-4-(trifluoromethyl)pyrrolidine-1-carboxylate", "Purification of rac-tert-butyl (3R,4R)-3-(hydroxymethyl)-4-(trifluoromethyl)pyrrolidine-1-carboxylate by recrystallization from diethyl ether" ] }

CAS番号

1817633-15-0

製品名

rac-tert-butyl (3R,4R)-3-(hydroxymethyl)-4-(trifluoromethyl)pyrrolidine-1-carboxylate, trans

分子式

C11H18F3NO3

分子量

269.3

純度

0

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。